molecular formula C12H14O3 B11897599 4-Isopropyl-2H-chromene-6,7-diol

4-Isopropyl-2H-chromene-6,7-diol

Cat. No.: B11897599
M. Wt: 206.24 g/mol
InChI Key: BUXMSQMNGNEYPF-UHFFFAOYSA-N
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Description

4-Isopropyl-2H-chromene-6,7-diol is a compound belonging to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products, pharmaceutical agents, and biologically relevant molecules . The presence of hydroxyl groups at positions 6 and 7, along with an isopropyl group at position 4, makes this compound particularly interesting for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2H-chromene-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes and chromanols, which have applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2H-chromene-6,7-diol is unique due to the presence of the isopropyl group, which significantly influences its chemical and biological properties. This structural feature makes it a valuable compound for developing new pharmaceuticals and materials .

Biological Activity

4-Isopropyl-2H-chromene-6,7-diol is a member of the chromene class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : 4-propan-2-yl-2H-chromene-6,7-diol
  • Canonical SMILES : CC(C)C1=CCOC2=CC(=C(C=C12)O)O

The presence of the isopropyl group significantly influences its chemical and biological properties, enhancing its solubility and reactivity compared to other chromenes without this substituent.

The biological activity of this compound is primarily attributed to its hydroxyl groups at positions 6 and 7. These groups facilitate hydrogen bonding with various biological targets, influencing pathways involved in oxidative stress and cellular signaling.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro tests have shown:

  • Minimum Inhibitory Concentration (MIC) : As low as 12.5 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

The compound's effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In studies involving various cancer cell lines, it has been observed that:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis through mechanisms such as tubulin inhibition, leading to cell cycle arrest and subsequent cell death .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several chromene derivatives, including this compound. The results indicated that this compound had potent activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to established antibiotics.
  • Anticancer Research :
    • Another study focused on the anticancer potential of various chromenes. The findings suggested that this compound could effectively inhibit the proliferation of cancer cells in vitro, with further investigations required to elucidate the precise mechanisms involved .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundIsopropyl group at position 4Antimicrobial, Anticancer
2H-chromene-6,7-diolLacks isopropyl groupLower activity
4-Methyl-2H-chromene-6,7-diolMethyl group instead of isopropylVaries in activity

The structural differences among these compounds significantly affect their biological activities. The isopropyl group enhances solubility and reactivity, making this compound particularly promising for therapeutic applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-propan-2-yl-2H-chromene-6,7-diol

InChI

InChI=1S/C12H14O3/c1-7(2)8-3-4-15-12-6-11(14)10(13)5-9(8)12/h3,5-7,13-14H,4H2,1-2H3

InChI Key

BUXMSQMNGNEYPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCOC2=CC(=C(C=C12)O)O

Origin of Product

United States

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